molecular formula C13H20F3NO3 B13475690 rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis

rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis

Cat. No.: B13475690
M. Wt: 295.30 g/mol
InChI Key: DLNBKRAZIQROSV-USUYBEQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the trifluoromethyl group, and the addition of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the trifluoromethyl group may result in a compound with a different functional group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is of particular interest due to its ability to influence the compound’s biological activity and stability.

Medicine

In medicine, tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aR,5S,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2-carboxylate
  • tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Uniqueness

tert-Butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H20F3NO3

Molecular Weight

295.30 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-hydroxy-5-(trifluoromethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H20F3NO3/c1-11(2,3)20-10(18)17-6-8-4-12(19,13(14,15)16)5-9(8)7-17/h8-9,19H,4-7H2,1-3H3/t8-,9+,12?

InChI Key

DLNBKRAZIQROSV-USUYBEQLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.